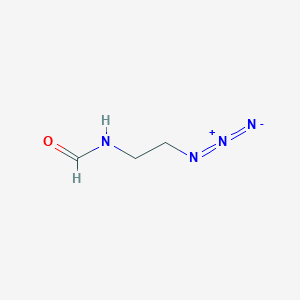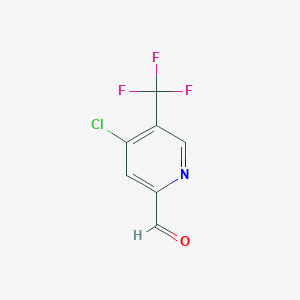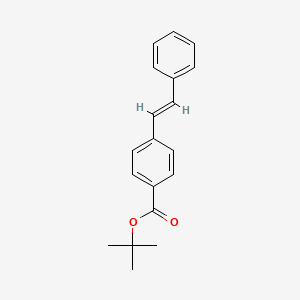
2-Benzyl-5-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a benzyl group and a methyl group on the biphenyl structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: In industrial settings, the production of 2-Benzyl-5-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired biphenyl compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-5-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene rings of the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Biphenyl ketones and carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitro and halogenated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-5-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2-Methyl-1,1’-biphenyl: Lacks the benzyl group, resulting in different chemical properties and applications.
2-Benzyl-1,1’-biphenyl: Similar structure but without the methyl group, leading to variations in reactivity and biological activity.
5-Methyl-1,1’-biphenyl:
The presence of both benzyl and methyl groups in 2-Benzyl-5-methyl-1,1’-biphenyl makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
917774-35-7 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-benzyl-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C20H18/c1-16-12-13-19(15-17-8-4-2-5-9-17)20(14-16)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
InChI-Schlüssel |
QVYHVNKAWZGHGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)


![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)

![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)
